molecular formula C11H17F2N3O2S B10929789 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine

1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine

Cat. No.: B10929789
M. Wt: 293.34 g/mol
InChI Key: RDCXUBSPIHAWEP-UHFFFAOYSA-N
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Description

1-{[1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which is further connected to a sulfonyl group and a piperidine ring. The unique structure of this compound makes it a valuable subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-{[1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The difluoromethyl group and sulfonyl group are known to enhance the compound’s binding affinity to certain enzymes and receptors, potentially inhibiting their activity . The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

1-{[1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H17F2N3O2S

Molecular Weight

293.34 g/mol

IUPAC Name

1-[1-(difluoromethyl)-5-methylpyrazol-4-yl]sulfonyl-4-methylpiperidine

InChI

InChI=1S/C11H17F2N3O2S/c1-8-3-5-15(6-4-8)19(17,18)10-7-14-16(9(10)2)11(12)13/h7-8,11H,3-6H2,1-2H3

InChI Key

RDCXUBSPIHAWEP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2)C(F)F)C

Origin of Product

United States

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